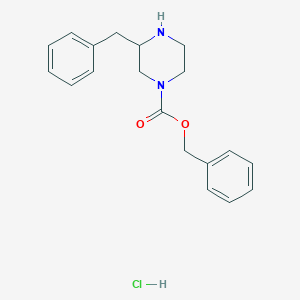

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

benzyl 3-benzylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBPBYETAJYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Amination of Allylic Acetates

The iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives is a critical method for introducing the (R)-configuration.

Reaction Conditions

-

Catalyst : Iridium complexes (e.g., [Ir(cod)Cl]₂) with chiral ligands such as phosphoramidites (2–5 mol%).

-

Solvent : Dimethylformamide (DMF) at 50°C.

-

Yield : 64–80% after purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients).

Stereochemical Control

Enantiomeric excess (ee) is optimized to 94% using supercritical fluid chromatography (SFC) monitoring. Lower temperatures (25°C) reduce racemization, while chiral ligand screening enhances stereoselectivity.

Piperazine Benzylation and Carboxylation

A two-step approach involving benzylation of piperazine followed by carboxylation is widely used.

Benzylation of Piperazine

Carboxylation and Salt Formation

Microwave-Assisted Synthesis

Industrial-scale production often employs microwave irradiation to enhance reaction efficiency.

Optimized Parameters

Comparative Analysis of Methods

Critical Challenges and Solutions

Enantiomeric Excess Optimization

-

Issue : Low ee in initial steps due to racemization.

-

Solution : Real-time SFC monitoring and chiral catalyst tuning.

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Molecular Weight : 284.78 g/mol

- IUPAC Name : Benzyl (3R)-3-benzylpiperazine-1-carboxylate; hydrochloride

The compound features a piperazine ring, which is a common scaffold in many biologically active molecules. This structural characteristic contributes to its diverse biological activities.

Medicinal Chemistry

-

Antipsychotic Properties :

- Compounds similar to this compound have been investigated for their potential as antipsychotics. The piperazine moiety is known for its activity at serotonin and dopamine receptors, making it a candidate for treating psychotic disorders.

-

Precursor for Drug Development :

- The compound can serve as a precursor in the synthesis of various piperazine derivatives, which are essential in developing new drugs with specific biological activities.

- Fatty Acid Amide Hydrolase Modulation :

Neuropharmacology

-

CNS Penetration :

- The compound's structure allows for effective blood-brain barrier penetration, which is crucial for developing central nervous system (CNS) therapeutics . Studies have shown that certain structural analogs exhibit high brain penetration and selective inhibition of key receptors involved in neuropharmacological pathways.

- Receptor Interaction Studies :

Case Study 1: Antipsychotic Activity

A study evaluating the antipsychotic potential of piperazine derivatives, including this compound, demonstrated significant efficacy in reducing symptoms associated with psychosis in animal models. The compound exhibited a favorable safety profile while effectively modulating neurotransmitter systems involved in mood regulation.

Case Study 2: Pain Management

In another research effort, derivatives of this compound were tested for their ability to alleviate pain through fatty acid amide hydrolase inhibition. Results indicated that these compounds could significantly reduce pain responses in rodent models, suggesting their potential as analgesics.

Mechanism of Action

The mechanism of action of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for receptor binding. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

- (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS: 1217779-31-1):

The S-enantiomer shares identical molecular weight and substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacokinetic profiles. For example, the R-form may show higher affinity for specific targets, as seen in analogous piperazine derivatives .

Substituted Piperazine Derivatives

a. Alkyl-Substituted Analogs

- (R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217831-52-1): Molecular Formula: C₁₃H₁₉ClN₂O₂. Key Difference: A methyl group replaces the benzyl group at position 3. Impact: Reduced steric bulk and lipophilicity (logP ~1.5 vs.

b. Branched Alkyl Substituents

- (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 84196-16-7):

c. Polar Substituents

- Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 2162438-42-6): Molecular Formula: C₁₄H₂₀N₂O₃·HCl. Key Difference: Hydroxyethyl group enhances polarity (logP ~0.9) and hydrogen-bonding capacity. Utility: Improved solubility in polar solvents (e.g., methanol, DMF), advantageous for formulations requiring high bioavailability .

Piperidine vs. Piperazine Derivatives

- (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS: N/A): Key Difference: Piperidine ring (6-membered) vs. piperazine (6-membered with two nitrogen atoms). Impact: Piperidines lack the secondary amine in piperazine, altering basicity (pKa ~10.5 vs. ~9.5 for piperazine) and reactivity in nucleophilic substitutions .

Table 1: Comparative Physicochemical Data

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Storage Conditions |

|---|---|---|---|---|---|

| (R)-Benzyl 3-benzyl (1217779-31-1) | C₁₉H₂₂ClN₂O₂ | 346.85 | ~3.2 | <1 (water) | 2–8°C, inert atmosphere |

| (R)-3-Methyl (1217831-52-1) | C₁₃H₁₉ClN₂O₂ | 270.76 | ~1.5 | 10 (methanol) | 2–8°C, inert atmosphere |

| (S)-3-Isobutyl (84196-16-7) | C₁₆H₂₅ClN₂O₂ | 312.84 | ~2.8 | 5 (DMSO) | Room temperature |

| 3-(2-Hydroxyethyl) (2162438-42-6) | C₁₄H₂₀ClN₂O₃ | 300.78 | ~0.9 | 20 (ethanol) | 2–8°C |

*Estimated using ChemDraw software.

Biological Activity

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors. The specific stereochemistry of the compound contributes to its unique pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. The compound acts as a ligand for various receptors, modulating their activity and influencing several biological pathways.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.

- Serotonin Receptor Interaction : It potentially interacts with serotonin receptors, which can affect mood, anxiety levels, and overall mental health.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Alters the activity of serotonin and dopamine receptors. |

| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models. |

| Anxiolytic Properties | May reduce anxiety symptoms in preclinical studies. |

| Cytotoxicity | Shows varying degrees of cytotoxicity in different cell lines. |

Case Studies and Research Findings

- Neuropharmacological Studies : In a controlled study, this compound was administered to rodent models to assess its effects on behavior and neurotransmitter levels. Results indicated significant increases in dopamine levels in the striatum, suggesting enhanced dopaminergic activity .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human-derived HepaRG cells. The findings revealed that while the compound exhibited some cytotoxic properties, it was less toxic compared to other piperazine derivatives .

- Combination Therapies : Research has explored the effects of combining this compound with other psychoactive substances. Results indicated that such combinations could lead to enhanced therapeutic effects but also increased risks of adverse reactions .

Safety Profile

Despite its potential therapeutic benefits, this compound is associated with several side effects typical of piperazine derivatives:

Q & A

Q. What are the recommended safety protocols for handling (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Due to limited toxicological data (common for novel piperazine derivatives), adopt stringent safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of fine particles or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Use chiral analytical techniques:

- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak® IC) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm .

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values for the (R)-enantiomer .

- NMR with Chiral Shift Reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomer-specific shifts .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer :

- Solubility : Dissolve in anhydrous DMSO or methanol (1–5 mg/mL) for in vitro assays; avoid aqueous buffers unless protonated .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxylate ester .

- Stability Testing : Monitor degradation via LC-MS over 6 months; report any shifts in retention time or new peaks .

Advanced Research Questions

Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications :

- Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) via reductive amination .

- Introduce alkyl chains at the piperazine nitrogen using Boc-protection/deprotection strategies .

- Characterization : Validate analogs with HRMS, ¹H/¹³C NMR, and X-ray crystallography (if crystalline) .

- SAR Workflow : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) to correlate substituents with activity .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation :

- Use positive controls (e.g., known receptor agonists/antagonists) to confirm assay reliability .

- Replicate results in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Data Normalization : Account for batch-to-batch variability in compound purity by normalizing to LC-MS-determined concentrations .

- Meta-Analysis : Compare results with structurally related compounds (e.g., piperazine-based inhibitors in ) to identify trends .

Q. How can researchers mitigate off-target effects of this compound in neuropharmacological studies?

- Methodological Answer :

- Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP’s Psychoactive Drug Panel) to identify off-target interactions .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in primary assays and compare with off-target IC₅₀ to calculate selectivity indices .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses at target vs. non-target proteins .

Safety and Compliance

Q. What regulatory considerations apply to the international shipment of this compound for collaborative research?

- Methodological Answer :

- Classification : Label as “Laboratory Chemicals, Not for Drug Use” to comply with IATA/ADR transport regulations .

- Documentation : Include SDS with hazard codes (e.g., H315 for skin irritation) and emergency contact information .

- Customs Declarations : Use Harmonized System (HS) code 3822.00 for "diagnostic or laboratory reagents" to avoid delays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Protocols : Use the same solvent lot, temperature (e.g., 25°C), and agitation method (e.g., vortexing for 30 minutes) .

- Quantitative Analysis : Compare nephelometry (turbidity) vs. HPLC-UV for solubility measurements .

- Report Metadata : Document pH, ionic strength, and presence of co-solvents (e.g., 0.1% Tween-80) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.